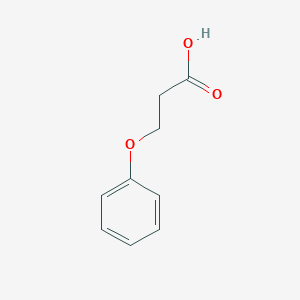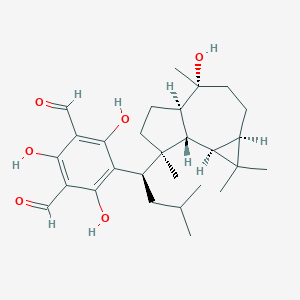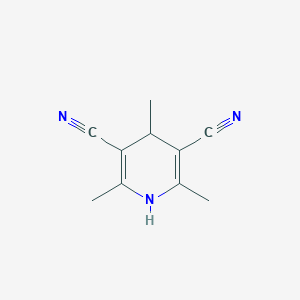
3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Overview
Description
3,4-Bis(chloromethyl)-2,5-dimethylthiophene is an organosulfur compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a thiophene ring Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene typically involves the chloromethylation of 2,5-dimethylthiophene. One common method is the reaction of 2,5-dimethylthiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via electrophilic substitution, where the chloromethyl groups are introduced at the 3 and 4 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(chloromethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include derivatives with various functional groups such as amines, ethers, or thioethers.
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include alkanes or other reduced derivatives.
Scientific Research Applications
3,4-Bis(chloromethyl)-2,5-dimethylthiophene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as conductive polymers and organic semiconductors.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The thiophene ring provides stability and electronic properties that influence the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(bromomethyl)-2,5-dimethylthiophene: Similar in structure but with bromine atoms instead of chlorine. It exhibits higher reactivity due to the more reactive bromine atoms.
3,4-Bis(chloromethyl)-2,5-dimethylselenophene: Contains selenium instead of sulfur, leading to different electronic properties and reactivity.
3,4-Bis(chloromethyl)furazan: Contains a furazan ring instead of a thiophene ring, resulting in different chemical behavior and applications.
Uniqueness
3,4-Bis(chloromethyl)-2,5-dimethylthiophene is unique due to the presence of both chloromethyl and methyl groups on a thiophene ring. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and materials science. The compound’s ability to undergo various chemical transformations and its applications in diverse fields highlight its significance in scientific research and industrial processes.
Properties
IUPAC Name |
3,4-bis(chloromethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVLAVHDBWBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968449 | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-70-7 | |
| Record name | 5368-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,4-bis(chloromethyl)-2,5-dimethylthiophene and its relevance in organic synthesis?
A1: this compound (C8H10Cl2S) is a valuable building block in organic synthesis due to its unique structure. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and importantly, two chloromethyl groups at positions 3 and 4. These chloromethyl groups are susceptible to nucleophilic substitution reactions, enabling the formation of a variety of complex molecules. For instance, it can react with Meldrum's acid to yield a C,O-dialkylation product, demonstrating its versatility in constructing heterocyclic systems.
Q2: How is this compound utilized in the synthesis of macrocyclic thiophene-containing compounds?
A2: this compound plays a crucial role in the multi-step synthesis of -thiophenophane, also referred to as “superthiophenophane”. Its reactive chloromethyl groups allow for ring-closing reactions, ultimately leading to the formation of the desired macrocycle. This synthetic strategy highlights the compound's utility in accessing structurally complex thiophenophane systems.
Q3: Can you elaborate on the use of this compound in synthesizing substituted cyclopenta[c]thiophenes and their precursors?
A3: this compound serves as a key starting material in an alternative synthetic route for generating important cyclopenta[c]thiophene precursors. Specifically, it reacts with methyl phenyl sulfonyl acetate to produce 5-carbomethoxy-5-phenylsulfonyl–1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. This precursor is a valuable intermediate for further modifications and derivatizations within the cyclopenta[c]thiophene scaffold.
Q4: What spectroscopic data is available for characterizing this compound?
A4: While the provided abstracts don't delve into specific spectroscopic data, this compound can be characterized using a combination of techniques. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)



![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

